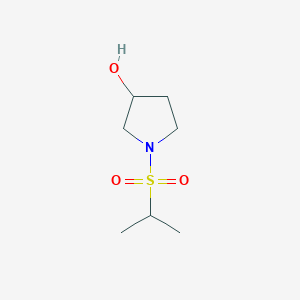

1-(Propane-2-sulfonyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-propan-2-ylsulfonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-6(2)12(10,11)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUXRDBMNGCNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Propane-2-sulfonyl)pyrrolidin-3-ol, also referred to as 1-(Propane-2-sulfonyl)pyrrolidin-3-one, is a compound belonging to the pyrrolidinone class. It features a propane-2-sulfonyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties.

The synthesis of 1-(Propane-2-sulfonyl)pyrrolidin-3-one can be accomplished through various methods, typically involving the reaction of pyrrolidin-3-one with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is generally performed in organic solvents like dichloromethane at room temperature. The compound exhibits several chemical reactivity patterns, including:

- Oxidation : Can be oxidized to form sulfonic acid derivatives.

- Reduction : Reduction reactions yield corresponding alcohols.

- Substitution : Nucleophilic substitution can occur at the sulfonyl group.

These reactions highlight its utility as a building block in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that 1-(Propane-2-sulfonyl)pyrrolidin-3-one exhibits significant antimicrobial activity. Studies have shown that compounds within the pyrrolidinone class can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis (MRSE). The minimum inhibitory concentration (MIC) values for related compounds have demonstrated potent efficacy, suggesting that 1-(Propane-2-sulfonyl)pyrrolidin-3-one may possess similar properties.

Anticancer Activity

In addition to its antimicrobial effects, this compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action is thought to involve the modulation of specific signaling pathways that regulate cell survival and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study comparing various pyrrole derivatives found that those with sulfonyl groups exhibited enhanced antibacterial activity compared to their unsaturated counterparts. For instance, derivatives with similar structures showed MIC values ranging from 8 ng/mL against MRSE, significantly lower than traditional antibiotics like vancomycin, which had MIC values of 0.5–1 μg/mL .

- Anticancer Effects : In vitro studies on cancer cell lines have indicated that 1-(Propane-2-sulfonyl)pyrrolidin-3-one can induce apoptosis and inhibit tumor growth. These findings are supported by molecular docking studies that suggest strong binding affinities to key proteins involved in cancer progression .

The biological activity of 1-(Propane-2-sulfonyl)pyrrolidin-3-one is primarily attributed to its ability to interact with specific molecular targets:

- Protein Inhibition : The sulfonyl group can form strong interactions with proteins and enzymes, potentially leading to their inhibition.

- Signaling Pathway Modulation : It may influence pathways associated with inflammation and tumorigenesis, contributing to its antimicrobial and anticancer effects.

Comparative Analysis

A comparison of 1-(Propane-2-sulfonyl)pyrrolidin-3-one with other related compounds highlights its unique biological profile:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Notable Features |

|---|---|---|---|

| 1-(Propane-2-sulfonyl)pyrrolidin-3-one | TBD | Positive | Sulfonyl group enhances activity |

| Pyrrolidin-2-one | Moderate | Variable | Lacks sulfonyl group |

| Pyrrolidin-2,5-dione | High | Limited | Contains two carbonyl groups |

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 1-(Propane-2-sulfonyl)pyrrolidin-3-ol exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of pyrrolidine compounds can effectively scavenge free radicals and inhibit lipid peroxidation, suggesting potential for therapeutic use in oxidative stress-related conditions .

TRP Channel Modulation

The compound has been investigated for its role as a modulator of Transient Receptor Potential (TRP) channels. TRP channels are implicated in pain sensation and inflammatory responses. Antagonists of these channels can provide relief from chronic pain and other inflammatory conditions. The synthesis of sulfonyl-pyrrolidine derivatives has been linked to the development of new analgesic agents targeting TRP channels .

Potential in Drug Formulation

Due to its sulfonyl group, this compound may enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of this compound into drug formulations could lead to improved pharmacological profiles, making it a valuable additive in pharmaceutical formulations .

Case Study 1: Antioxidant Evaluation

In a study evaluating novel antioxidant compounds, derivatives of pyrrolidine were synthesized and tested for their ability to inhibit lipid peroxidation in vitro. The results demonstrated that certain modifications to the pyrrolidine structure significantly enhanced antioxidant activity, positioning these compounds as potential therapeutic agents against oxidative stress .

Case Study 2: TRP Channel Antagonism

A series of sulfonyl-pyrrolidine compounds were screened for their ability to inhibit TRPA1 channels in cellular models. The findings indicated that specific structural features were critical for enhancing antagonistic activity, paving the way for further development of pain relief medications based on this scaffold .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Electron-Withdrawing Effects: The propane-2-sulfonyl group (as in ) enhances stability and acidity compared to benzyl or allyl substituents.

- Hydroxyl Group Impact : The hydroxyl group in pyrrolidin-3-ol derivatives facilitates hydrogen bonding, influencing solubility and biological activity. This is absent in the ketone analog (), which may reduce polarity .

Comparison :

- The pyridine-sulfonyl derivative () poses higher toxicity risks compared to the chloro-benzyl analog (), likely due to its sulfonyl-pyridine moiety enhancing reactivity .

Pharmacological Potential:

- Pyridine-Sulfonyl Derivatives: Potential for CNS or antimicrobial applications due to aromatic sulfonyl groups, though toxicity may limit utility .

- Benzyl-Substituted Analogs: notes applications in chemical R&D, with lower hazards favoring broader synthetic use .

Preparation Methods

Step 1: Sulfonylation of Pyrrolidin-3-one

- Starting Material: Pyrrolidin-3-one

- Reagent: Propane-2-sulfonyl chloride

- Base: Triethylamine or similar base to neutralize HCl formed

- Solvent: Dichloromethane (DCM) or other inert organic solvents

- Conditions: Room temperature, typically under stirring

- Mechanism: Nucleophilic substitution where the nitrogen lone pair of pyrrolidin-3-one attacks the sulfonyl chloride, forming the N-sulfonylated intermediate (1-(propane-2-sulfonyl)pyrrolidin-3-one).

Step 2: Reduction of the Ketone to Hydroxyl

- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

- Conditions: Controlled temperature to avoid over-reduction or sulfonyl group cleavage

- Outcome: Selective reduction of the ketone carbonyl to a hydroxyl group, yielding this compound.

Detailed Reaction Conditions and Yields

Alternative and Related Methods

Sulfonylation Variants:

The sulfonyl group can be introduced using various sulfonating reagents such as tosyl chloride or mesyl chloride analogs, but propane-2-sulfonyl chloride is preferred for this compound.Nitrogen Source Reaction:

In related processes for preparing 1-arylsulfonyl-pyrrolidine derivatives, the sulfonylated intermediate can react with ammonia or ammonium salts to displace leaving groups and form amine derivatives, indicating potential for further functionalization.Purification Techniques:

Purification after synthesis is commonly performed via recrystallization or silica gel column chromatography to achieve high purity suitable for research applications.

Analytical and Characterization Data

NMR Spectroscopy:

Characteristic signals include multiplets for pyrrolidine ring protons, hydroxyl proton signals, and sulfonyl group influence on chemical shifts.Mass Spectrometry:

Molecular ion peaks consistent with C7H15NO3S confirm compound identity.

Summary Table of Preparation Method

Research Findings and Practical Considerations

- The sulfonylation step is generally efficient and straightforward, provided moisture is excluded to prevent hydrolysis of sulfonyl chloride.

- The choice of reducing agent and reaction conditions is critical to avoid reduction or cleavage of the sulfonyl moiety, which is sensitive to strong reductants or harsh conditions.

- The overall synthetic route is amenable to scale-up for research and development purposes due to the availability of starting materials and reagents.

- Variations in sulfonyl substituents and ring substituents can be explored for structure-activity relationship studies, leveraging the sulfonylation methodology described.

Q & A

Q. What are effective synthetic routes for 1-(Propane-2-sulfonyl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of pyrrolidin-3-ol precursors. A common approach uses propane-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to introduce the sulfonyl group. Key steps include:

- Reagent Control : Use stoichiometric triethylamine to neutralize HCl byproducts and prevent side reactions .

- Temperature : Maintain 0–5°C during sulfonylation to minimize racemization or decomposition .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) isolates the product, confirmed via thin-layer chromatography (TLC) .

Yield optimization requires inert atmospheres (argon/nitrogen) and moisture-free solvents to avoid hydrolysis of the sulfonyl chloride .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong S=O stretching vibrations at 1150–1250 cm⁻¹ confirm sulfonyl group incorporation .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ ions; fragmentation patterns verify sulfonyl loss (e.g., m/z 99 for propane sulfonate) .

Q. What are the critical physicochemical properties influencing experimental design?

Methodological Answer:

- Solubility : High polarity due to sulfonyl and hydroxyl groups makes it soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in hexane .

- Stability : Hygroscopic; store under inert gas at -20°C. Degrades via hydrolysis in acidic/basic conditions, requiring pH-neutral buffers in biological assays .

- Stereochemistry : The (3S) configuration (if present) impacts biological activity; chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence reactivity and target interactions?

Methodological Answer:

- Reactivity : The (3S) configuration enhances nucleophilic attack at the sulfonyl group due to spatial alignment of lone pairs on oxygen .

- Biological Interactions : Molecular docking shows the hydroxyl group forms hydrogen bonds with enzymes (e.g., kinases), while sulfonyl groups stabilize hydrophobic pockets .

- Case Study : (S)-enantiomers of pyrrolidin-3-ol derivatives exhibit 10-fold higher binding affinity to neurotensin receptors compared to (R)-forms .

Q. What strategies improve yield in multi-step syntheses involving sulfonylation?

Methodological Answer:

Q. How can computational and experimental methods elucidate interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes to receptors (e.g., GABA or neurotensin receptors) using AMBER or GROMACS .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized target proteins; IC₅₀ values correlate with sulfonyl group electronegativity .

- In Vitro Assays : Test inhibition of COX-2 (cyclooxygenase-2) via ELISA; IC₅₀ values for sulfonyl-pyrrolidine analogs range from 0.5–5 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.